Methyl[1-(2-methylphenyl)ethyl]amine
Overview
Description
Methyl[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is used in various research applications, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Methyl[1-(2-methylphenyl)ethyl]amine, also known as 2-Methylphenethylamine (2MPEA), primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .
Mode of Action
2MPEA acts as an agonist for the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2MPEA binds to the TAAR1 receptor and activates it, which can lead to various downstream effects .
Biochemical Pathways
The activation of TAAR1 by 2MPEA can influence several biochemical pathways. TAAR1 is known to play a role in the regulation of dopamine, serotonin, and norepinephrine in the brain . Therefore, the activation of TAAR1 by 2MPEA could potentially affect these neurotransmitter systems and their associated pathways .
Pharmacokinetics
Based on its chemical structure, it can be predicted that it has a molecular weight of 14923 and a density of 09 g/cm3 . It is a clear colorless liquid at room temperature with a boiling point of 205.1° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
Given its role as a taar1 agonist, it can be inferred that its activation of taar1 could potentially lead to changes in neurotransmission, particularly involving dopamine, serotonin, and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[1-(2-methylphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in anhydrous ethanol containing three equivalents of hydrochloric acid. The product is then extracted as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve similar catalytic hydrogenation processes, optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(2-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl[1-(2-methylphenyl)ethyl]amine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
β-Methylphenethylamine: An organic compound of the phenethylamine class, sharing some properties with Methyl[1-(2-methylphenyl)ethyl]amine.
1-(4-Methylphenyl)ethylamine: Another chiral amine with similar structural features.
Uniqueness
This compound is unique due to its specific chiral structure and the presence of a methyl group on the phenyl ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(2-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVYRJXZAWZERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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